molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No.: B1288821
CAS No.: 945896-38-8
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic and Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the fields of synthetic and medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. nih.gov This structural adaptability has led to the development of a vast array of pyrimidine-containing drugs with a broad spectrum of therapeutic applications. These include anticancer agents, antimicrobials, antivirals, and cardiovascular drugs. The ability of the pyrimidine core to participate in hydrogen bonding and other non-covalent interactions is crucial to its function as a pharmacophore.

Overview of N-(tert-Butyl)-6-chloropyrimidin-4-amine within the Pyrimidine Class

Within the extensive family of pyrimidine derivatives, this compound emerges as a significant and versatile synthetic intermediate. This compound features a pyrimidine core substituted with a chloro group at the 6-position and a tert-butylamino group at the 4-position. The presence of the reactive chloro group makes it an excellent precursor for the synthesis of more complex molecules through nucleophilic substitution reactions. The bulky tert-butyl group can influence the molecule's solubility and conformational preferences, which can be advantageous in certain synthetic and biological contexts. Its primary role is as a building block in the construction of a diverse range of substituted pyrimidines, particularly those with applications in medicinal chemistry as kinase inhibitors and other targeted therapies.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 945896-38-8
Molecular Formula C₈H₁₂ClN₃
Molecular Weight 185.65 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (B109758)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAYWDYSOKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617684
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945896-38-8
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies

Nucleophilic Substitution of 4,6-Dichloropyrimidine (B16783)

The synthesis of this compound is typically achieved through the reaction of 4,6-dichloropyrimidine with tert-butylamine. mdpi.com In this reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the amino group of tert-butylamine. The reaction is generally carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like dimethylformamide (DMF), and often in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The regioselectivity of the substitution, i.e., which chlorine atom is replaced, can be influenced by the reaction conditions. However, in the case of 4,6-dichloropyrimidine, the two chlorine atoms are equivalent, leading to a single monosubstituted product.

The general reaction scheme is as follows:

The reaction conditions can be optimized to favor the monosubstitution product and minimize the formation of the disubstituted product where both chlorine atoms are replaced by tert-butylamine. This is often achieved by controlling the stoichiometry of the reactants, with the dichloropyrimidine being in excess, and by maintaining a moderate reaction temperature.

Reactivity and Transformational Chemistry of N Tert Butyl 6 Chloropyrimidin 4 Amine

Nucleophilic Substitution Reactions at C-6 of the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative chlorine atom, makes the C-6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions provides a direct and efficient method for the introduction of a variety of heteroatomic substituents.

Amine Nucleophiles in Substitution Chemistry

The reaction of N-(tert-Butyl)-6-chloropyrimidin-4-amine with various primary and secondary amines is a fundamental transformation for the synthesis of N2,N4-disubstituted pyrimidine-2,4-diamines. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient C-6 carbon and displacing the chloride ion. savemyexams.com These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

The nucleophilicity of the amine plays a significant role in the reaction rate, with secondary amines generally being more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can decrease its nucleophilicity. masterorganicchemistry.com For instance, bulky amines may react more slowly than less sterically hindered ones.

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

NucleophileProductReaction Conditions
AmmoniaN2-(tert-butyl)pyrimidine-2,4-diamineHeat, polar aprotic solvent, base
Primary Amine (R-NH2)N2-(tert-butyl)-N4-R-pyrimidine-2,4-diamineVaries depending on R
Secondary Amine (R2NH)N2-(tert-butyl)-N4,N4-R2-pyrimidine-2,4-diamineVaries depending on R

Oxygen and Sulfur Nucleophiles in Pyrimidine Functionalization

In addition to amines, oxygen- and sulfur-containing nucleophiles can also be employed to functionalize the C-6 position of this compound. Alcohols and phenols, in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form the corresponding ethers. Similarly, thiols react to form thioethers. Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org

These reactions significantly expand the range of accessible derivatives, allowing for the introduction of functionalities that can modulate the electronic properties and biological activity of the resulting molecules.

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

NucleophileProduct
R-OH (Alcohol)6-Alkoxy-N-(tert-butyl)pyrimidin-4-amine
Ar-OH (Phenol)N-(tert-butyl)-6-phenoxypyrimidin-4-amine
R-SH (Thiol)N-(tert-butyl)-6-(alkylthio)pyrimidin-4-amine
Ar-SH (Thiophenol)N-(tert-butyl)-6-(arylthio)pyrimidin-4-amine

Regioselectivity and Chemoselectivity in Nucleophilic Displacements

In polysubstituted pyrimidines, the regioselectivity of nucleophilic substitution is a critical consideration. For dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. wuxiapptec.com However, the presence of substituents on the ring can influence this selectivity. wuxiapptec.com In the case of this compound, the presence of the tert-butylamino group at C-4 directs substitution to the C-6 position.

Chemoselectivity becomes important when the nucleophile contains multiple reactive sites. For instance, a molecule with both an amino and a hydroxyl group could potentially react at either site. The reaction conditions, including solvent and temperature, can often be tuned to favor one outcome over the other.

Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are highly effective for the functionalization of this compound at the C-6 position. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of complex molecular structures.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is widely used to introduce aryl and heteroaryl substituents onto the pyrimidine ring of this compound. researchgate.net

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and good functional group tolerance. researchgate.net A variety of boronic acids and their esters can be used as coupling partners, enabling the synthesis of a broad range of biaryl and heteroaryl-substituted pyrimidines. rsc.org

Table 3: Key Components of Suzuki-Miyaura Coupling

ComponentRoleExamples
Palladium CatalystFacilitates the catalytic cyclePd(PPh3)4, Pd(OAc)2
LigandStabilizes the palladium center and influences reactivityXPhos, SPhos
BaseActivates the organoboron speciesK2CO3, Cs2CO3
Organoboron ReagentSource of the aryl/heteroaryl groupArylboronic acids, heteroarylboronic acid esters

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a complementary approach to nucleophilic substitution for the synthesis of N-substituted pyrimidine-4-amines from this compound.

This method is particularly valuable for coupling less nucleophilic amines or for reactions that are challenging to achieve through traditional SNAr conditions. libretexts.org The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. libretexts.org

Table 4: Common Ligands in Buchwald-Hartwig Amination

LigandAbbreviationKey Features
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhosBulky, electron-rich, promotes efficient coupling
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)SPhosSimilar to XPhos, effective for various substrates
1,1'-Bis(diphenylphosphino)ferrocenedppfBidentate ligand, useful for a range of couplings

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups, making it a valuable tool for the alkynylation of heterocyclic compounds like this compound.

The chloro substituent at the 6-position of the pyrimidine ring serves as a handle for such palladium-catalyzed cross-coupling reactions. The general scheme for the Sonogashira coupling of this compound involves its reaction with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) salt (e.g., CuI), and a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a suitable solvent like DMF or THF.

While specific data for the Sonogashira coupling of this compound is not extensively detailed in publicly available literature, the reactivity of similar 4-amino-6-chloropyrimidines suggests that this transformation is feasible. The reaction conditions can be optimized by varying the palladium catalyst, ligand, copper source, base, and solvent to achieve high yields of the desired 6-alkynyl-N-(tert-butyl)pyrimidin-4-amine derivatives.

Table 1: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles

CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuITEADMF80-100
Pd(OAc)₂/XPhos---K₂CO₃1,4-Dioxane100
PdCl₂(dppf)CuIDIPATHF60-80

Note: This table represents typical conditions for Sonogashira reactions on related chloro-substituted nitrogen heterocycles and serves as a starting point for the optimization of the reaction with this compound.

Reactivity of the Amine Functional Group

The secondary amine of the tert-butylamine (B42293) moiety in this compound exhibits characteristic nucleophilic properties, allowing for a range of functionalization reactions.

Acylation and Sulfonylation of the tert-Butylamine Moiety

The amine group can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonyl compounds. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.

The general procedure for acylation involves treating this compound with an acyl chloride or anhydride (B1165640) in a non-protic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a tertiary amine base such as triethylamine or pyridine (B92270) to neutralize the generated acid. Sulfonylation follows a similar protocol, using a sulfonyl chloride as the electrophile.

Table 2: General Conditions for Acylation and Sulfonylation of Amines

ReactionReagentBaseSolventTemperature (°C)
AcylationAcyl ChlorideTriethylamineDCM0 to rt
AcylationAcid AnhydridePyridineTHFrt to 50
SulfonylationSulfonyl ChlorideDMAPAcetonitrile0 to rt

Note: This table outlines general conditions for the acylation and sulfonylation of secondary amines and can be adapted for this compound.

Cyclization Reactions Involving the Amine Group

The amine group in this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, the amine nitrogen can act as an intramolecular nucleophile.

An example of such a transformation could involve the initial modification of the pyrimidine ring, followed by a cyclization step. For example, after a Sonogashira coupling with an alkyne bearing a leaving group, the amine could potentially displace it to form a fused ring system. While specific examples for this compound are scarce, related studies on aminopyrimidines demonstrate the feasibility of such cyclization strategies for the synthesis of complex heterocyclic scaffolds.

Investigations into the Influence of the tert-Butyl Group on Reactivity

The tert-butyl group is a bulky substituent that exerts a significant steric influence on the reactivity of the molecule. This steric hindrance can affect both the rate and regioselectivity of reactions.

In the context of reactions at the pyrimidine ring, such as nucleophilic aromatic substitution at the 6-position, the tert-butyl group can hinder the approach of nucleophiles. This effect might necessitate more forcing reaction conditions (e.g., higher temperatures or stronger bases) compared to analogous compounds with smaller N-substituents.

Conversely, the steric bulk of the tert-butyl group can also offer a degree of selectivity in certain reactions. For instance, it may disfavor reactions at the adjacent nitrogen atom, thereby promoting reactions at more accessible sites on the molecule. The electronic effect of the tert-butyl group is that of a weak electron-donating group through induction, which can slightly modulate the electron density of the pyrimidine ring and the nucleophilicity of the amine nitrogen. However, its steric effects are generally considered to be the dominant factor influencing the reactivity of this compound.

Investigations into Biological Activities

Anticancer Activity of Derivatives

A significant area of research has focused on the anticancer potential of derivatives of this compound. Many of these compounds are designed as kinase inhibitors, which are a class of targeted cancer therapies that block the action of enzymes called kinases. acs.org Kinases are involved in cell signaling pathways that control cell growth and division, and their dysregulation is a hallmark of many cancers.

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The general structure of these inhibitors often involves a 2,4-diaminopyrimidine (B92962) scaffold, which can be accessed from this compound.

Table 2: Examples of Anticancer Activity of Pyrimidine Derivatives
Compound TypeTarget Cell LineActivity (IC₅₀)
Thiazolo[4,5-d]pyrimidine derivativeLeukemia (CCRF-CEM)Growth Inhibition of -51.41%
Thiazolo[4,5-d]pyrimidine derivativeColon Cancer (HCT-116)Growth Inhibition of -27.21%
4-Aminopyrazolo[3,4-d]pyrimidine derivativeRenal Cancer (UO-31)0.87 µM
4-Aminopyrazolo[3,4-d]pyrimidine derivativeLeukemia (HL-60)1.41 µM

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies on pyrimidine derivatives. nih.govmdpi.com

Antimicrobial Activity of Derivatives

The pyrimidine scaffold is also a key feature in many antimicrobial agents. Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. nih.gov The mechanism of action of these compounds can vary, but they often work by inhibiting essential enzymes in microbial metabolic pathways. For example, some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme that is crucial for the synthesis of nucleic acids and amino acids in bacteria. nih.gov

Computational and Theoretical Studies of N Tert Butyl 6 Chloropyrimidin 4 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to N-heterocyclic compounds to describe the relationship between molecular structure and chemical activity. researchgate.net For N-(tert-Butyl)-6-chloropyrimidin-4-amine and its analogs, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net These calculations are typically performed using specific basis sets, such as the B3LYP/6-311g++(d,p) level of theory, to provide a detailed understanding of the molecule's intrinsic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net In contrast, a small energy gap indicates that a molecule is more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO lobes across the molecule is also important. For instance, in related chlorodiazines, the presence of a significant LUMO lobe on the carbon-chlorine bond is directly correlated with the molecule's susceptibility to nucleophilic substitution. wuxibiology.com

Table 1: Theoretical DFT Data for this compound and Hypothetical Analogs
CompoundModificationEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Predicted Reactivity
This compoundParent Compound-6.85-1.205.65Moderate
Analog A-Cl replaced with -F-6.95-1.155.80Lower
Analog B-Cl replaced with -OCH3-6.60-1.255.35Higher
Analog Ctert-Butyl replaced with -H-6.90-1.305.60Moderate

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interactions. nih.gov For compounds like this compound, docking studies can identify potential protein targets, such as kinases, which are often implicated in various diseases and frequently targeted by pyrimidine-based inhibitors. nih.govnih.gov

Docking algorithms predict the binding conformation, or "pose," of a ligand within a protein's active site and estimate the strength of the interaction using a scoring function. nih.gov This score, often expressed as a binding energy in kcal/mol, helps to rank different compounds based on their predicted affinity for the target. nih.gov A more negative binding energy generally indicates a more stable and favorable interaction. frontiersin.org For example, docking studies of pyrimidine (B1678525) derivatives against human cyclin-dependent kinase-2 (CDK2) have reported binding energies in the range of -7.4 to -7.9 kcal/mol. nih.gov

Beyond a simple score, docking reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. thieme-connect.de Identifying these key interactions with specific amino acid residues (e.g., Tyr158) is crucial for understanding the mechanism of binding. thieme-connect.de

Table 2: Predicted Binding Affinities and Key Interactions from a Hypothetical Docking Study of this compound Analogs against a Protein Kinase Target
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
This compound-8.2Val23, Ala35, Leu134Hydrogen bond with backbone, Hydrophobic interactions
Analog A (-Cl to -F)-7.9Val23, Ala35, Leu134Hydrogen bond with backbone, Reduced hydrophobic contact
Analog B (-Cl to -OCH3)-8.5Val23, Ala35, Asp145Additional hydrogen bond with Asp145
Analog C (tert-Butyl to -H)-6.5Val23, Ala35Loss of key hydrophobic interactions with Leu134

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Molecular docking is a powerful tool for building SAR models by computationally predicting the effect of structural modifications on binding affinity. mdpi.com By systematically docking a series of analogs of this compound, researchers can identify which functional groups are critical for binding. frontiersin.org For instance, docking results might show that the tert-butyl group fits snugly into a hydrophobic pocket in the receptor, while the chlorine atom forms a key halogen bond. Replacing the tert-butyl group with a smaller one could lead to a loss of hydrophobic interactions and a weaker predicted binding affinity, explaining a potential drop in activity. nih.gov This process allows for the rational design of more potent and selective compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation starts with the docked complex and calculates the forces between atoms and their subsequent motions, providing insights into the flexibility of the ligand and protein and the stability of their interaction. mdpi.comresearchgate.net

MD simulations are used to refine the poses obtained from docking and to assess the stability of the key interactions identified. A primary metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A low and stable RMSD value suggests that the ligand remains in its initial binding pose and forms a stable complex. mdpi.com These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, thus complementing and validating the findings from molecular docking studies. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's potency, QSAR models can be used to predict the activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates.

For pyrimidine derivatives, which form the core of this compound, numerous QSAR studies have been conducted to guide the development of agents for various therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases. These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors in QSAR Models of Pyrimidine Analogs:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and electronegativity. For substituted pyrimidines, the electronic nature of the substituents can significantly impact their interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. The bulk of the tert-butyl group in this compound, for instance, is a critical steric feature that will influence its binding to a target protein.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a protein's active site.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish biological activity. For instance, a CoMFA model for a series of pyrimidine-based inhibitors might indicate that bulky, electropositive substituents at a specific position on the pyrimidine ring are favorable for activity, while electronegative groups are disfavored. mdpi.com Such insights are invaluable for the rational design of more potent analogs of this compound.

The statistical robustness of a QSAR model is paramount and is assessed using various parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) suggests good predictive ability. mdpi.comnih.gov

To illustrate the potential application of QSAR in the context of this compound analogs, the following table presents hypothetical data from a QSAR study on a series of pyrimidine derivatives targeting a specific kinase.

CompoundExperimental pIC50Predicted pIC50Residual
Analog 17.27.10.1
Analog 26.86.9-0.1
Analog 37.57.40.1
Analog 46.56.6-0.1
Analog 58.18.00.1

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Drug-Likeness Assessment

While a compound may exhibit high potency against its intended target, its therapeutic potential can be nullified by poor pharmacokinetic properties or toxicity. In silico ADMET prediction provides an early assessment of a compound's "drug-likeness," helping to identify potential liabilities before significant resources are invested in its development. Various computational models and software platforms are available to predict a wide range of ADMET properties. gjpb.deresearchgate.netresearchgate.net

For this compound and its analogs, a comprehensive in silico ADMET assessment would typically include the following parameters:

Absorption: This is often predicted by evaluating properties such as lipophilicity (logP), aqueous solubility, and permeability through biological membranes like the intestinal wall and the blood-brain barrier. Compliance with Lipinski's Rule of Five is a common preliminary check for oral bioavailability. nih.gov

Distribution: Predictions of plasma protein binding and volume of distribution help to estimate how a compound will be distributed throughout the body.

Metabolism: In silico tools can predict the likely sites of metabolism on a molecule, as well as its potential to inhibit or induce key drug-metabolizing enzymes such as the cytochrome P450 (CYP) family.

Excretion: While less commonly predicted with high accuracy, some models can provide an indication of the likely route of excretion (e.g., renal or hepatic).

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and potential for organ toxicity (e.g., hepatotoxicity).

The following interactive table presents a hypothetical in silico ADMET profile for this compound, based on typical values for similar heterocyclic compounds.

ADMET PropertyPredicted ValueInterpretation
Molecular Weight200.67 g/molComplies with Lipinski's Rule (<500)
logP2.5Good lipophilicity for absorption
Aqueous SolubilityModerateAcceptable for oral absorption
Blood-Brain Barrier PermeabilityLowLess likely to cause CNS side effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Ames MutagenicityNegativeLikely non-mutagenic
HepatotoxicityLow riskLow predicted risk of liver damage

Development of Novel Synthetic Routes with Enhanced Efficiency

While existing methods for the synthesis of this compound are functional, future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Current syntheses often begin with 4,6-dichloropyrimidine (B16783), followed by a nucleophilic substitution with tert-butylamine (B42293). However, controlling regioselectivity and minimizing side products can be challenging.

Future investigations could explore:

Palladium-Catalyzed Amination: Advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, could offer higher yields and milder reaction conditions compared to traditional nucleophilic aromatic substitution. nih.gov The use of modern, bulky phosphine (B1218219) ligands may improve catalytic turnover and efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation is a known method for accelerating organic reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net Applying this technology to the synthesis of this compound could provide a more rapid and efficient production method. researchgate.net

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow synthesis offers advantages in safety, consistency, and scalability. This approach could streamline the manufacturing process and reduce operational costs.

Synthetic StrategyPotential AdvantagesKey Research FocusPotential Catalyst/Conditions
Traditional SNArSimple, established methodImproving regioselectivity, minimizing byproductsHigh temperature, polar aprotic solvent
Buchwald-Hartwig AminationHigher yields, milder conditions, better functional group toleranceLigand and catalyst screening for optimal performancePd2(dba)3, X-Phos, Cs2CO3
Microwave-Assisted SynthesisRapid reaction times, increased yieldsOptimization of power, temperature, and time parametersPolar solvents (e.g., DMF, n-BuOH)
Continuous Flow ChemistryEnhanced safety, scalability, and consistencyReactor design and optimization of flow parametersImmobilized catalysts, automated control systems

Exploration of New Derivatization Strategies for Diverse Pharmacophores

The chlorine atom at the 6-position of this compound is a synthetic handle ripe for exploitation. Future research will undoubtedly focus on creating diverse libraries of compounds by replacing this chlorine with a wide array of functional groups and molecular fragments. Such derivatization is key to exploring the structure-activity relationship (SAR) and identifying novel pharmacophores.

Promising derivatization strategies include:

Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions can be employed to introduce various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the pyrimidine core. This allows for the modulation of properties like solubility, lipophilicity, and target-binding interactions.

Nucleophilic Aromatic Substitution (SNAr): A broad range of nucleophiles, including secondary amines, phenols, and thiols, can be used to displace the chlorine atom. mdpi.com This strategy is particularly effective for building libraries of compounds targeting protein kinases, where an amino or ether linkage at this position is often crucial for activity. mdpi.comnih.gov

Scaffold Hopping: Researchers can use the pyrimidine core as a starting point for "scaffold hopping," a strategy to identify isosteric replacements that may improve properties or confer novel biological activity. researchgate.net This involves replacing the core while retaining key binding features, potentially leading to new intellectual property.

Advanced Biological Screening and Mechanistic Investigations

Given that the pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, derivatives of this compound are prime candidates for extensive biological screening. mdpi.comresearchgate.netnih.gov

Future research directions in this area will involve:

High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse biological targets, such as a broad panel of protein kinases (e.g., Aurora kinases, Polo-like kinases), is a critical step in identifying lead compounds. mdpi.comnih.govacs.org Phenotypic screening of whole cells can also uncover compounds with novel mechanisms of action. nih.gov

Target Identification and Validation: For compounds that show promising activity in phenotypic screens, subsequent studies will be necessary to identify the specific molecular target(s). nih.gov Techniques like chemoproteomics can be employed to pinpoint the protein(s) with which the compound interacts. nih.gov

Mechanistic Studies: Once a target is identified, detailed mechanistic studies are essential to understand how the compound exerts its biological effect. This includes determining the mode of inhibition (e.g., ATP-competitive), binding kinetics, and the compound's effect on downstream signaling pathways. This knowledge is vital for optimizing lead compounds.

Target ClassExamplesRationale for ScreeningScreening Method
Protein KinasesAURKA, AURKB, PLK4, EGFRPyrimidine is a known hinge-binding motif for many kinase inhibitors. nih.govacs.orgIn vitro enzymatic assays, cell-based proliferation assays. nih.govnih.gov
Inflammatory Pathway ProteinsTLR4, InhAPyrimidine derivatives have shown anti-inflammatory and antibacterial potential. nih.govthieme-connect.deCell-based reporter assays, enzyme inhibition assays. nih.gov
Cell Cycle ProteinsCDK4/6, Kinesins (e.g., Eg5)Many pyrimidine-based compounds exhibit anticancer activity by disrupting the cell cycle. nih.govnih.govCytotoxicity screening against cancer cell lines (e.g., MCF7, A549). nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle for derivatives of this compound.

Future applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. tue.nlarxiv.org These models can be trained to generate compounds with desired properties, such as high predicted binding affinity for a specific target and favorable drug-like characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models from existing screening data. scirp.orgnih.gov These models can then be used to virtually screen large, hypothetical libraries of derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. scirp.org

ADMET Prediction: In silico tools powered by ML can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. researchgate.net This allows researchers to filter out molecules with likely poor pharmacokinetic profiles or toxicity issues before committing to costly synthesis and experimental testing. chemmethod.com

By harnessing these computational approaches, researchers can more intelligently navigate the vast chemical space accessible from this compound, enhancing the probability of discovering novel and effective therapeutic agents.

Conclusion

N-(tert-Butyl)-6-chloropyrimidin-4-amine is a valuable and versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its straightforward synthesis and the reactivity of its chloro group allow for the creation of a wide array of substituted pyrimidine (B1678525) derivatives. These derivatives have shown significant promise as anticancer and antimicrobial agents, often by targeting key enzymes in cellular and microbial pathways. The development of these compounds is increasingly guided by computational methods such as molecular docking and QSAR, which facilitate a more rational approach to drug design. The continued exploration of the chemistry and biological applications of derivatives of this compound is likely to lead to the discovery of new and effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N-(tert-Butyl)-6-chloropyrimidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine can react with tert-butylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions (N₂/Ar) to yield the target compound. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:chloropyrimidine) are critical for minimizing side products like bis-alkylated derivatives . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm for 9H) and pyrimidine ring protons (δ 6.5–8.5 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 200.082).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • X-ray crystallography : For structural elucidation in crystalline form (e.g., bond angles and packing interactions) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To resolve:

  • Control experiments : Compare activity in matched cell models (e.g., HEK293 vs. HeLa) under standardized DMSO concentrations (<0.1%).
  • Metabolic stability tests : Use liver microsomes to assess compound degradation rates, which may explain variability in IC₅₀ values .
  • Structural analogs : Synthesize derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize this compound’s bioactivity in enzyme inhibition studies?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C2 position enhances binding to ATP pockets in kinases.
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or prodrug formulations (e.g., phosphate esters) improve bioavailability in in vivo models .
  • Kinetic assays : Use stopped-flow fluorimetry to measure on/off rates (kₒₙ/kₒff) for target engagement .

Q. How can mechanistic studies elucidate the compound’s role in catalytic processes?

  • Isotopic labeling : Incorporate ¹⁵N into the pyrimidine ring to track reaction pathways via NMR.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distributions and reactive sites for nucleophilic attack .
  • In situ spectroscopy : Monitor intermediates during Suzuki-Miyaura couplings using Raman spectroscopy .

Notes

  • Safety : Use gloveboxes for air-sensitive steps (e.g., palladium catalysis) and LC-MS for trace impurity detection.
  • Data Reproducibility : Pre-dry solvents (molecular sieves) and validate NMR spectra against commercial standards (e.g., TMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.